![molecular formula C14H11N3O B2372097 6-Amino-3-phenylquinazolin-4-one CAS No. 958-16-7](/img/structure/B2372097.png)
6-Amino-3-phenylquinazolin-4-one
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Description
Synthesis Analysis
A three-step synthesis of 6-amino-3 (H)-quinazolin-4-ones has been performed . Initially, the condensation of 3 (H)-quinazolin-4-one was carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, a hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one was replaced by a nitro group using a nitriding compound, and 6-nitro-3 (H)-quinazolin-4-one reduction was performed using SnCl 2 ·2H 2 O as a reducing agent . Acylation reactions were accomplished on the synthesized 6-amino-3 (H)-quinazolin-4-one .Chemical Reactions Analysis
While specific chemical reactions involving 6-Amino-3-phenylquinazolin-4-one are not mentioned in the retrieved information, quinazoline derivatives are known to exhibit a wide range of biological activities . This suggests that they may undergo various chemical reactions relevant to these biological activities.Scientific Research Applications
Topoisomerase Inhibition
6-Amino-3-phenylquinazolin-4-one derivatives have been studied for their potential as DNA intercalators and inhibitors of topoisomerase I (topo I), an enzyme crucial for DNA replication and transcription. These compounds are recognized for their ability to stabilize DNA-topo I complexes, leading to potential anticancer applications. For instance, certain 4-amino-2-phenylquinazoline analogs demonstrated potent topo I inhibitory activity and cytotoxicity, indicating their potential as therapeutic agents (Le et al., 2011).
Antitumor Activity and EGFR Inhibition
EGFR Inhibition
Quinazoline derivatives with N,N-diethyl(aminoethyl)amino moiety have shown promising results as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), a crucial target in cancer treatment. Some compounds exhibited potent antitumor activity and the ability to arrest the cell cycle, suggesting their potential in cancer therapeutics (Zhang et al., 2019).
Synthesis and Chemical Properties
Synthesis and Basicity
The synthesis of 6- and 7-substituted compounds of 4-amino-2-phenylquinazoline has been achieved through various chemical reactions, providing a foundation for further exploration of their pharmacological properties (Zieliński & Kudelko, 2000).
Antimicrobial and Antiviral Properties
Antimicrobial and Antifungal Activities
Quinazoline derivatives have exhibited significant antimicrobial and antifungal activities, with certain compounds demonstrating potency against a range of bacterial and fungal strains. This highlights their potential as leads for the development of new antimicrobial agents (Panneerselvam et al., 2009), (Debnath & Manjunath, 2011), (Kumar et al., 2010).
Anticonvulsant Properties
Anticonvulsant Activity
Certain quinazoline derivatives have been assessed for their anticonvulsant activity using the 6 Hz psychomotor seizure test, revealing their potential as antiepileptic agents. Computational studies further supported their potential in targeting specific epilepsy molecular targets (Kumar et al., 2011).
properties
IUPAC Name |
6-amino-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJSPIUCJXVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-phenylquinazolin-4-one |
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